molecular formula C28H43BrO6 B044187 (3alpha,5beta,6alpha)-6-Bromo-3-[(ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester CAS No. 125112-73-4

(3alpha,5beta,6alpha)-6-Bromo-3-[(ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester

Cat. No.: B044187
CAS No.: 125112-73-4
M. Wt: 555.5 g/mol
InChI Key: OTQKRWDYSBXXEM-IQDKFTAJSA-N
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Description

Methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound with a unique structure It belongs to the class of steroids and is characterized by the presence of a bromine atom, an ethoxycarbonyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate involves multiple steps, starting from readily available steroid precursors. The key steps include:

    Bromination: Introduction of the bromine atom at the desired position using bromine or a brominating agent like N-bromosuccinimide.

    Esterification: Formation of the ethoxycarbonyl group through esterification reactions using ethyl chloroformate and a suitable base.

    Oxidation and Reduction: Oxidation of specific hydroxyl groups to ketones followed by selective reduction to achieve the desired stereochemistry.

    Methylation: Introduction of the methyl ester group using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and esterification steps, as well as advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Selective reduction of ketones to hydroxyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound is studied for its potential biological activities. Its steroidal structure suggests that it may interact with biological receptors and enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with steroid receptors could make it useful in the treatment of hormonal disorders and other conditions.

Industry

In industry, the compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure and reactivity make it a versatile tool for chemical manufacturing.

Mechanism of Action

The mechanism of action of methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-chloro-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
  • Methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-fluoro-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

Uniqueness

The uniqueness of methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate lies in the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs

Properties

IUPAC Name

methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43BrO6/c1-6-34-26(32)35-17-11-13-28(4)20-12-14-27(3)18(16(2)7-10-22(30)33-5)8-9-19(27)23(20)25(31)24(29)21(28)15-17/h16-21,23-24H,6-15H2,1-5H3/t16-,17-,18-,19+,20+,21+,23+,24-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQKRWDYSBXXEM-IQDKFTAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C(C2C1)Br)CCC4C(C)CCC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)[C@@H]([C@@H]2C1)Br)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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